(4-ブロモ-3-メチルフェニル)ヒドラジン

概要

説明

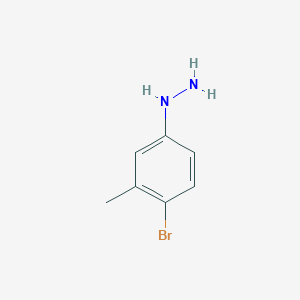

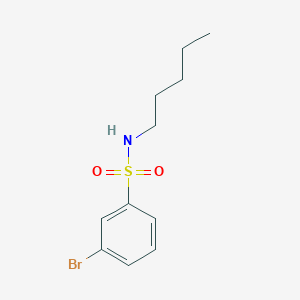

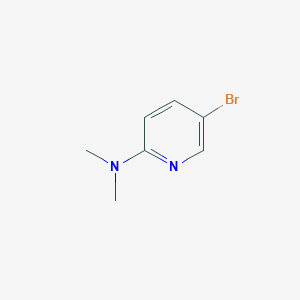

(4-Bromo-3-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Bromo-3-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヒドラゾンの合成

(4-ブロモ-3-メチルフェニル)ヒドラジン: は、有機合成において重要な中間体であるヒドラゾンの合成に使用されます。 ヒドラゾンは、さまざまなヘテロ環式化合物の前駆体として役立ち、医薬品、農薬、染料の製造に使用されます .

キナゾリン誘導体

この化合物は、キナゾリン誘導体の合成において重要な役割を果たします。 キナゾリンは、医薬品化学において幅広い用途を持つ有機化合物の一種であり、特に抗炎症作用と鎮痛作用で知られています .

シッフ塩基形成

(4-ブロモ-3-メチルフェニル)ヒドラジンとアルデヒドまたはケトンとの縮合から生成されるシッフ塩基は、その生物活性のために重要です。 それらは、癌治療における潜在的な使用および抗菌剤として調べられています .

比色センサー

ヒドラジン誘導体は、温度変化に応答して色の変化を示すアジンを作成するために使用できます。 このような化合物は、さまざまな業界における比色センサーとして潜在的な用途があります .

抗菌活性

研究によると、ヒドラゾン化合物は抗菌活性を示します。 これは、(4-ブロモ-3-メチルフェニル)ヒドラジンが新しい抗菌剤を開発するための貴重な出発物質であることを意味します .

がん研究

(4-ブロモ-3-メチルフェニル)ヒドラジンから誘導されたヒドラゾンは、独特の生物学的活性を持ち、癌治療研究において重要な役割を果たすプログラム細胞死経路における役割について研究されています .

プロテオミクス研究

生化学物質として、(4-ブロモ-3-メチルフェニル)ヒドラジンは、プロテオミクス研究で使用され、タンパク質発現、修飾、機能を研究しています。 これは、疾患メカニズムの理解と新しい薬物標的の発見に役立ちます .

Safety and Hazards

作用機序

Target of Action

Hydrazine compounds have been known to exhibit diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .

Mode of Action

Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that hydrazine compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 20107 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity .

Action Environment

It’s worth noting that the compound is used for proteomics research , suggesting that it may be stable under various laboratory conditions.

生化学分析

Biochemical Properties

(4-Bromo-3-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound’s interaction with enzymes, proteins, and other biomolecules is crucial for its function. For instance, it can act as a nucleophile, reacting with electrophilic carbonyl groups in aldehydes and ketones . This interaction is essential for the formation of stable hydrazone derivatives, which are used in various biochemical assays and research applications.

Cellular Effects

The effects of (4-Bromo-3-methylphenyl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic fluxes . Additionally, (4-Bromo-3-methylphenyl)hydrazine has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, indicating its potential impact on cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of (4-Bromo-3-methylphenyl)hydrazine involves its interaction with biomolecules at the molecular level. The compound binds to carbonyl groups in aldehydes and ketones, forming hydrazone derivatives through a nucleophilic addition reaction . This binding interaction is crucial for the compound’s biochemical activity, as it stabilizes the hydrazone derivatives and prevents their degradation . Additionally, (4-Bromo-3-methylphenyl)hydrazine can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromo-3-methylphenyl)hydrazine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that (4-Bromo-3-methylphenyl)hydrazine can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression, enzyme activity, and cellular metabolism, which can persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of (4-Bromo-3-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, (4-Bromo-3-methylphenyl)hydrazine can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can lead to significant physiological changes in animal models, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

(4-Bromo-3-methylphenyl)hydrazine is involved in various metabolic pathways, including those related to oxidative stress and redox regulation . The compound interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of reactive oxygen species . Additionally, (4-Bromo-3-methylphenyl)hydrazine can affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of (4-Bromo-3-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (4-Bromo-3-methylphenyl)hydrazine can bind to intracellular proteins and enzymes, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of (4-Bromo-3-methylphenyl)hydrazine is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications can also direct (4-Bromo-3-methylphenyl)hydrazine to specific subcellular compartments, affecting its activity and function within the cell .

特性

IUPAC Name |

(4-bromo-3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSVEMZXVDRIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300691 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-70-1 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)